4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride
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Overview
Description
4-Chloro-2-(imidazolin-2-yl)isoindoline is a chemical compound that belongs to the class of imidazoline derivatives. Imidazolines are a group of heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(imidazolin-2-yl)isoindoline typically involves the reaction of 4-chloroisoindoline with imidazoline under specific conditions. One common method involves the use of phosphorus oxychloride and ethyl acetate as solvents . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-chloro-2-(imidazolin-2-yl)isoindoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(imidazolin-2-yl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Chloro-2-(imidazolin-2-yl)isoindoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-(imidazolin-2-yl)isoindoline involves its interaction with specific molecular targets, such as imidazoline receptors . These receptors are involved in various physiological processes, including the regulation of blood pressure and glucose levels. The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzofuranyl)-2-imidazoline hydrochloride (2-BFI)
- 2-(4,5-Dihydroimidazole-2-yl)quinoline hydrochloride (BU224)
- 4-Chloro-alpha-(2-imidazolin-2-yl)benzyl alcohol hydrochloride
Uniqueness
4-Chloro-2-(imidazolin-2-yl)isoindoline stands out due to its unique chemical structure, which combines the imidazoline moiety with a chloro-substituted isoindoline ring . This unique structure contributes to its distinct chemical properties and potential therapeutic applications.
Properties
CAS No. |
170034-96-5 |
---|---|
Molecular Formula |
C11H12ClN3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H12ClN3/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11/h1-3H,4-7H2,(H,13,14) |
InChI Key |
IVCMOOBKRRDNHX-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl.Cl |
Canonical SMILES |
C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl |
Key on ui other cas no. |
170034-96-5 |
Synonyms |
4-chloro-2-(imidazolin-2-yl)isoindoline RS 45041 RS 45041-190 RS-45041 RS-45041-190 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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